molecular formula C21H20FN5 B11215405 N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11215405
M. Wt: 361.4 g/mol
InChI Key: LHVJTFZCMWPZQP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-butylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable catalyst to yield the desired pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of high-efficiency catalysts to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer or inflammatory disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20FN5

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20FN5/c1-2-3-4-15-5-9-17(10-6-15)26-20-19-13-25-27(21(19)24-14-23-20)18-11-7-16(22)8-12-18/h5-14H,2-4H2,1H3,(H,23,24,26)

InChI Key

LHVJTFZCMWPZQP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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